4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
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Overview
Description
4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H15NO4 It features a benzoic acid moiety linked to a bicyclic structure containing a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic intermediate, which is then coupled with a benzoic acid derivative. Key steps include:
Formation of the Bicyclic Intermediate: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the dioxo groups, followed by functionalization to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its biological activity, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxo groups and benzoic acid moiety can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure with additional chlorine atoms, which may alter its reactivity and biological activity.
2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Positional isomer with different substitution pattern on the benzoic acid moiety.
Uniqueness
4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is unique due to its specific arrangement of functional groups and the presence of a bicyclic structure
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRYCDONHLKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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